molecular formula C8H11Cl2N3 B1280777 (1H-Pyrrolo[3,2-b]pyridin-5-yl)methanamine CAS No. 267876-26-6

(1H-Pyrrolo[3,2-b]pyridin-5-yl)methanamine

Katalognummer: B1280777
CAS-Nummer: 267876-26-6
Molekulargewicht: 220.10 g/mol
InChI-Schlüssel: BWHUYLTURRKCEU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(1H-Pyrrolo[3,2-b]pyridin-5-yl)methanamine is a heterocyclic compound that features a fused pyrrole and pyridine ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (1H-Pyrrolo[3,2-b]pyridin-5-yl)methanamine typically involves the construction of the pyrrolo[3,2-b]pyridine core followed by the introduction of the methanamine group. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the fused ring system. Subsequent functionalization steps introduce the methanamine group.

Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the desired product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogens, nucleophiles, and other substituents under various conditions depending on the desired product.

Major Products Formed:

    Oxidation Products: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction Products: Reduced derivatives with fewer oxygen-containing functional groups.

    Substitution Products: Substituted derivatives with different functional groups replacing the original ones.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Research indicates that (1H-Pyrrolo[3,2-b]pyridin-5-yl)methanamine exhibits significant anticancer properties. Studies have shown its effectiveness against various cancer cell lines, particularly breast cancer.

Table 1: Anticancer Activity Studies

Study ReferenceCell LineIC50 (µM)Mechanism
4T115Induces apoptosis
VariousVariesInhibits proliferation

The compound's mechanism involves the modulation of key signaling pathways associated with cell proliferation and apoptosis, notably through its interaction with fibroblast growth factor receptors (FGFRs) .

Neuropharmacological Potential

There is emerging evidence suggesting that this compound may serve as a precursor for synthesizing novel anticonvulsant agents. A study published in "Molecules" highlights its potential in developing derivatives with anticonvulsant activity . This application is particularly relevant for treating epilepsy and other neurological disorders.

Synthesis and Derivatives

Various synthetic methods have been developed to produce this compound and its derivatives. Each method presents unique advantages regarding yield, purity, and scalability. For instance:

  • Method A : Utilizes multicomponent reactions to create polysubstituted derivatives.
  • Method B : Involves cyclization techniques that enhance the stability and bioactivity of the resulting compounds.

These synthetic approaches facilitate the exploration of structure-activity relationships that are critical for optimizing the pharmacological properties of this compound .

The biological activity of this compound extends beyond anticancer properties. It has been investigated for:

  • Antimicrobial Activity : Exhibiting potential against various bacterial strains.
  • Enzyme Inhibition : Acting as an inhibitor for specific enzymes involved in metabolic pathways.

The interactions at the molecular level often involve binding to specific receptors or enzymes, leading to alterations in cellular signaling pathways that regulate critical biological functions .

Future Research Directions

Continued research into this compound is warranted to fully elucidate its therapeutic potential. Areas of focus may include:

  • Mechanistic Studies : Understanding the detailed pathways through which this compound exerts its biological effects.
  • Clinical Trials : Evaluating safety and efficacy in human subjects for potential therapeutic applications.
  • Synthesis of Novel Derivatives : Exploring modifications to enhance selectivity and potency against specific targets.

Wirkmechanismus

The mechanism of action of (1H-Pyrrolo[3,2-b]pyridin-5-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological context.

Vergleich Mit ähnlichen Verbindungen

    (1H-Pyrrolo[2,3-b]pyridin-5-yl)methanamine: A closely related compound with a different ring fusion pattern.

    (1H-Pyrrolo[3,2-b]pyridin-5-yl)methanol: A similar compound with a hydroxyl group instead of a methanamine group.

Uniqueness: (1H-Pyrrolo[3,2-b]pyridin-5-yl)methanamine is unique due to its specific ring fusion pattern and the presence of the methanamine group, which imparts distinct chemical and biological properties. Its versatility as a building block and its potential biological activities make it a valuable compound in various fields of research.

Biologische Aktivität

(1H-Pyrrolo[3,2-b]pyridin-5-yl)methanamine is a heterocyclic compound that has garnered attention for its diverse biological activities. This article provides an in-depth analysis of its biological properties, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C₈H₉N₃, with a molecular weight of approximately 147.18 g/mol. The compound features a pyrrole ring fused to a pyridine ring, which contributes to its unique chemical properties and potential biological activities. The presence of the methanamine functional group enhances its reactivity and interaction capabilities in various chemical environments .

Target Interaction

The primary biological target for this compound is the Fibroblast Growth Factor Receptor (FGFR) family, specifically FGFR1, FGFR2, and FGFR3. The compound inhibits FGFR activity by binding to the receptor’s tyrosine kinase domain, which leads to the modulation of several downstream signaling pathways, including:

  • RAS-MEK-ERK
  • PI3K-Akt
  • PLCγ

This inhibition can result in significant cellular effects such as reduced cell proliferation and increased apoptosis in cancer cells .

Anticancer Properties

Research has demonstrated that this compound exhibits potent anticancer activity. In vitro studies have shown that it can inhibit the proliferation of breast cancer cells (4T1 cell line) and induce apoptosis through the disruption of FGFR signaling pathways .

Antimicrobial and Antiviral Activities

The compound has also been investigated for its antimicrobial and antiviral properties. Studies suggest that derivatives of this compound may exhibit activity against various pathogens, including those responsible for HIV infection .

Study on Anticancer Activity

In a study published in the journal "Molecules," derivatives of this compound were synthesized and evaluated for their potential as anticancer agents. The results indicated that certain derivatives displayed significant cytotoxicity against human cervical cancer cells (HeLa cell line), highlighting the therapeutic potential of this compound in oncology .

Antiviral Research

Another notable study focused on synthesizing pyrrolopyridine derivatives aimed at treating HIV infections. These compounds were developed through a series of chemical reactions and demonstrated promising antiviral activity in preliminary assays .

Summary Table of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInhibition of breast cancer cell proliferation,
AntimicrobialPotential activity against various pathogens
AntiviralActivity against HIV infection

Eigenschaften

CAS-Nummer

267876-26-6

Molekularformel

C8H11Cl2N3

Molekulargewicht

220.10 g/mol

IUPAC-Name

1H-pyrrolo[3,2-b]pyridin-5-ylmethanamine;dihydrochloride

InChI

InChI=1S/C8H9N3.2ClH/c9-5-6-1-2-7-8(11-6)3-4-10-7;;/h1-4,10H,5,9H2;2*1H

InChI-Schlüssel

BWHUYLTURRKCEU-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=CN2)N=C1CN

Kanonische SMILES

C1=CC2=C(C=CN2)N=C1CN.Cl.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.